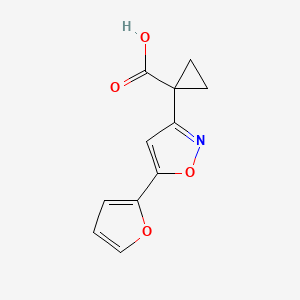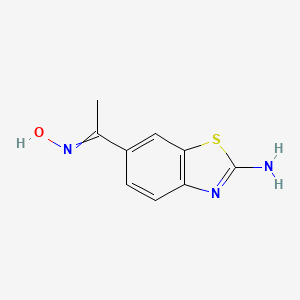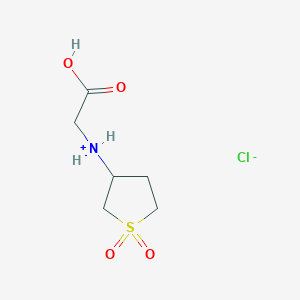
(3-cyclopropyl-4-methyl-2H-1,3-thiazol-5-yl)methanamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-ciclopropil-4-metil-2H-1,3-tiazol-5-il)metanamina; dihidrocloruro es un compuesto que pertenece a la familia de los tiazoles. Los tiazoles son compuestos heterocíclicos que contienen átomos de azufre y nitrógeno en una estructura cíclica de cinco miembros. Estos compuestos son conocidos por sus diversas actividades biológicas y se encuentran en varios productos naturales y sintéticos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (3-ciclopropil-4-metil-2H-1,3-tiazol-5-il)metanamina típicamente involucra la ciclización de precursores apropiados bajo condiciones controladas. Un método común implica la reacción de ciclopropilamina con 4-metiltiazol-5-carbaldehído en presencia de un agente reductor . La reacción se lleva a cabo en un solvente orgánico como etanol o metanol, y el producto se purifica mediante recristalización.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar métodos más escalables, como la síntesis de flujo continuo, que permite un mejor control de las condiciones de reacción y los rendimientos. El uso de reactores automatizados y técnicas avanzadas de purificación garantiza la producción de (3-ciclopropil-4-metil-2H-1,3-tiazol-5-il)metanamina; dihidrocloruro de alta pureza a gran escala .
Análisis De Reacciones Químicas
Tipos de reacciones
(3-ciclopropil-4-metil-2H-1,3-tiazol-5-il)metanamina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse usando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Halógenos en presencia de un catalizador como el cloruro de hierro (III).
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo de tiazol .
Aplicaciones Científicas De Investigación
(3-ciclopropil-4-metil-2H-1,3-tiazol-5-il)metanamina; dihidrocloruro tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por sus posibles propiedades antimicrobianas y antivirales.
Medicina: Se explora su potencial como agente terapéutico en el tratamiento de diversas enfermedades, incluido el cáncer y las enfermedades infecciosas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de (3-ciclopropil-4-metil-2H-1,3-tiazol-5-il)metanamina implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en las vías metabólicas, ejerciendo así sus efectos terapéuticos .
Comparación Con Compuestos Similares
Compuestos similares
Sulfatiazol: Un fármaco antimicrobiano con una estructura de anillo de tiazol similar.
Ritonavir: Un fármaco antirretroviral que contiene una porción de tiazol.
Abafungina: Un fármaco antifúngico con un anillo de tiazol.
Singularidad
(3-ciclopropil-4-metil-2H-1,3-tiazol-5-il)metanamina es único debido a su patrón de sustitución específico y la presencia de un grupo ciclopropilo, que puede conferir actividades biológicas y reactividad química distintas en comparación con otros derivados de tiazol .
Propiedades
Fórmula molecular |
C8H16Cl2N2S |
|---|---|
Peso molecular |
243.20 g/mol |
Nombre IUPAC |
(3-cyclopropyl-4-methyl-2H-1,3-thiazol-5-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C8H14N2S.2ClH/c1-6-8(4-9)11-5-10(6)7-2-3-7;;/h7H,2-5,9H2,1H3;2*1H |
Clave InChI |
DUJYCTNTPJZZAL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SCN1C2CC2)CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine](/img/structure/B11820779.png)

![tert-butyl 1-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B11820793.png)

![N-[1-(6-chloro-1-methyl-1h-indol-3-yl)ethylidene]hydroxylamine](/img/structure/B11820811.png)

![tert-butyl (3aS,6aS)-3a-amino-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B11820826.png)


![2-[(2-Methylpropan-2-yl)oxycarbonylamino]hept-5-enoic acid](/img/structure/B11820834.png)
![1-[4-(Aminomethyl)piperidin-1-yl]ethanone;oxalate](/img/structure/B11820835.png)

![tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalate](/img/structure/B11820841.png)
![1,2-Ethanediamine, N1-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-](/img/structure/B11820851.png)
